molecular formula C12H12O2 B1143409 Methyl (2E,4E)-5-phenylpenta-2,4-dienoate CAS No. 1516-24-1

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

Cat. No. B1143409
CAS RN: 1516-24-1
M. Wt: 188.22248
InChI Key:
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Description

“Methyl (2E,4E)-5-phenylpenta-2,4-dienoate” is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a mono-isotopic mass of 188.083725 Da .

Scientific Research Applications

  • Electrophilic Substitution and Nucleophilic Cyclization Reactions : Gao, Yan, and Li (2012) synthesized a series of new (E,E)-1,3-diene-bearing troponoid-based compounds using electrophilic substitution and nucleophilic cyclisation reactions involving 3-((2E,4E)-5-phenylpenta-2,4-dienoyl)tropolone. This research highlights the potential of such compounds for further development through various chemical reactions (Gao, Yan, & Li, 2012).

  • Formal Synthesis of Strobilurins A and X : Grigorieva et al. (2010) accomplished the formal synthesis of strobilurins A and X, which are known synthetic precursors, through stereospecific reactions from certain dienols, including those related to Methyl (2E,4E)-5-phenylpenta-2,4-dienoate (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

  • Preparation and Characterization of Functionalized Unsaturated Ketones : Khalid et al. (2020) explored the synthesis of functionalized unsymmetrical mono-carbonyl curcuminoids, using spectroscopic techniques and quantum chemical insights. This study provides valuable information on the chemical properties and potential applications of such compounds (Khalid et al., 2020).

  • Metabolic Products from Microorganisms : Potterat et al. (1994) reported the isolation and characterization of new phenylpentadienamides from the culture filtrate of Streptomyces sp., demonstrating the natural occurrence and potential biological activity of such compounds (Potterat, Zähner, Metzger, & Freund, 1994).

  • Synthesis of Sex Pheromones : Shakhmaev et al. (2017) performed a stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones, based on Fe-catalyzed cross-coupling, illustrating the relevance of such compounds in the field of pheromone synthesis (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).

  • Synthesis of Cannabinoids : Crombie et al. (1988) reported the synthesis of cannabinoids carrying ω-carboxy substituents, including a methodology adaptable for isotopic side-chain labeling, showcasing the applicability of these compounds in cannabinoid research (Crombie, Crombie, & Tuchinda, 1988).

properties

IUPAC Name

methyl (2E,4E)-5-phenylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3/b9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWQBUHCJNXFLV-NXZHAISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

Citations

For This Compound
8
Citations
E Kudo, K Sasaki, S Kawamata, K Yamamoto… - Nature …, 2021 - nature.com
The E/Z stereocontrol in a C=C bond is a fundamental issue in olefin synthesis. Although the thermodynamically more stable E geometry is readily addressable by thermal Z to E …
Number of citations: 13 www.nature.com
D Konrádová, H Kozubíková, K Doležal… - European Journal of …, 2017 - Wiley Online Library
Herein we describe a one‐pot microwave‐assisted method for the synthesis of cinnamic acid and coumarin derivatives. The synthesis begins with an aldehyde synthon, and the chosen …
RNDJ Pospíšil - theses.cz
The secondary plant metabolites serve as an inspiration for new biologically active compounds development. Such compounds then can be used to treat a wide range of different …
Number of citations: 0 theses.cz
J Sim - 2022 - scholarworks.unist.ac.kr
CC bonds can be formed by oxidative cross-coupling that undergoes a direct reaction at CH/CH, and since oxidative cross-coupling does not require pre-functionalization and only H2 …
Number of citations: 0 scholarworks.unist.ac.kr
M Itoh, M Shimizu, K Hirano, T Satoh… - The Journal of Organic …, 2013 - ACS Publications
The dehydrogenative coupling of maleic acids with alkynes proceeds smoothly accompanied by decarboxylation under rhodium catalysis to produce variously substituted α-pyrone …
Number of citations: 56 pubs.acs.org
L Ferrié, D Amans, S Reymond, V Bellosta… - Journal of …, 2006 - Elsevier
Chemoselective cross-metathesis reactions between methyl sorbate or 1,3-dienic amides and various olefins in the presence of the Grubbs–Hoveyda catalyst have been investigated. …
Number of citations: 57 www.sciencedirect.com
M Gucma, WM Gołębiewski, AK Michalczyk - Monatshefte für Chemie …, 2016 - Springer
Site selectivity, regioselectivity, and stereoselectivity of [2 + 3] cycloaddition of benzonitrile oxides to polyunsaturated esters were examined. Site selectivity was correlated with electron …
Number of citations: 4 link.springer.com
ZL Hearne - 2019 - search.proquest.com
Palladium-Catalysed Synthesis and Synthetic Transformations of 4-Alkynals Palladium-Catalysed Synthesis and Synthetic Transformations of 4-Alkynals Abstract This thesis explores …
Number of citations: 3 search.proquest.com

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